molecular formula C17H22N2O3 B1443627 Benzyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate CAS No. 1160246-78-5

Benzyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate

Cat. No.: B1443627
CAS No.: 1160246-78-5
M. Wt: 302.37 g/mol
InChI Key: XFDDTOBLIZVDJX-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.35–7.28 (m, 5H, benzyl aromatic)
  • δ 4.45 (s, 2H, CH₂O)
  • δ 3.82–3.75 (m, 4H, diaza ring protons)
  • δ 2.90–2.60 (m, 6H, spiro ring CH₂)

¹³C NMR (101 MHz, CDCl₃) :

  • δ 170.2 (C=O, carboxylate)
  • δ 167.8 (C=O, ketone)
  • δ 135.1–128.3 (benzyl aromatics)
  • δ 65.4 (CH₂O)
  • δ 52.1–45.8 (diaza/spiro carbons)

Infrared Spectroscopy (IR)

  • 1745 cm⁻¹ (ester C=O stretch)
  • 1680 cm⁻¹ (ketone C=O stretch)
  • 1240 cm⁻¹ (C–N vibration)
  • 1100 cm⁻¹ (spiro ring skeletal motion)

Mass Spectrometry (MS)

  • Molecular ion : m/z 302.37 [M+H]⁺
  • Fragmentation :
    • m/z 260.2 (loss of CH₂C₆H₅)
    • m/z 154.1 (diaza ring cleavage)

Table 3: Key Spectral Assignments

Technique Peak (δ/cm⁻¹/m/z) Assignment
¹H NMR 7.35–7.28 Benzyl aromatic protons
¹³C NMR 170.2 Carboxylate carbonyl
IR 1745 Ester C=O stretch
MS 302.37 Molecular ion

Properties

IUPAC Name

benzyl 2-oxo-1,9-diazaspiro[4.6]undecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c20-15-7-9-17(18-15)8-4-11-19(12-10-17)16(21)22-13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDDTOBLIZVDJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(=O)N2)CCN(C1)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Spirocyclic Core

The spirocyclic core of 1,8-diazaspiro[4.6]undecane is generally formed via intramolecular cyclization reactions involving appropriately functionalized piperidone or piperidine derivatives.

  • Starting Materials: N-protected piperidones or aminoalcohols serve as the backbone for spirocyclization.
  • Cyclization Conditions: Treatment with strong bases such as potassium tert-butoxide under controlled temperature conditions promotes intramolecular cyclization to form the spiro ring system.
  • Acylation: Prior to cyclization, acylation with acid chlorides introduces the 2-oxo functionality at the desired position.

Introduction of the Benzyl Carbamate Group

The benzyl carbamate (benzyloxycarbonyl) group is introduced to protect nitrogen atoms during synthesis and to modulate the compound's solubility and reactivity.

  • Protection Strategy: The nitrogen at position 8 is commonly protected using benzyl chloroformate or similar reagents.
  • Deprotection: Final deprotection steps involve catalytic hydrogenation or other mild conditions to remove the benzyl group without disrupting the spirocyclic structure.

Functional Group Transformations

  • Oxidation: The 2-oxo group is introduced or maintained via selective oxidation reactions or by using ketone-containing starting materials.
  • Carboxylation: The carboxylate group at position 8 is introduced through esterification or amidation reactions, often using benzyl esters for ease of purification and handling.

Representative Synthetic Route (Based on Patent AU2020280982A1)

A representative method described in patent literature involves:

This route allows for diversification at several points, enabling the synthesis of analogues with varied substituents for structure-activity relationship studies.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Epoxidation of piperidone Corey–Chaykovsky reagent, THF, 0°C 75-85 High regioselectivity
Epoxide ring-opening Aryl amines or NH3, MeOH, reflux 70-80 Aminoalcohol formation
Acylation Acid chloride, EtOAc/H2O biphasic system 65-75 Use of biphasic system reduces byproducts
Cyclization Potassium tert-butoxide, low temp (-10°C) 60-70 Intramolecular ring closure
N-Benzyl protection Benzyl chloroformate, base, RT 80-90 Protects nitrogen for further steps
Final deprotection/alkylation Catalytic hydrogenation or alkyl halides 65-85 Final compound formation

Analytical Monitoring and Purification

  • Thin Layer Chromatography (TLC): Used extensively to monitor reaction progress, especially during cyclization and protection steps.
  • Chromatography: Flash column chromatography or preparative HPLC is employed for purification of intermediates and final compounds.
  • Spectroscopic Characterization: NMR, IR, and Mass Spectrometry confirm the structure and purity of the synthesized compounds.

Research Findings on Synthetic Optimization

  • The use of biphasic systems during acylation reduces side reactions involving amide NH groups.
  • Inverse addition during cyclization (adding acylated intermediate slowly to base solution) improves yield and selectivity.
  • Protecting groups such as Boc and benzyl allow for selective functionalization and are removable under mild conditions.
  • Modifications in the alkylation step enable the introduction of diverse substituents, facilitating the creation of compound libraries for pharmacological screening.

Summary Table of Synthetic Routes

Route ID Starting Material Key Reactions Protecting Group Cyclization Base Final Step Yield Range (%)
Route A N-Benzylpiperidin-4-one Epoxidation, ring-opening, acylation Benzyl carbamate Potassium tert-butoxide N-alkylation or deprotection 60-85
Route B N-Boc-piperidone Epoxidation, amination, acylation Boc Potassium tert-butoxide Boc deprotection, alkylation 55-80
Route C Aminoalcohol intermediates Acylation, cyclization Benzyl carbamate Potassium tert-butoxide Final coupling or arylation 50-75

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmacological Applications

  • Sigma Receptor Modulation :
    • Research indicates that compounds similar to Benzyl 2-Oxo-1,8-Diazaspiro[4.6]Undecane-8-Carboxylate exhibit dual activity towards sigma receptors and mu-opioid receptors. Such dual-action compounds are valuable in developing analgesics with reduced side effects compared to traditional opioids .
  • Antidepressant Activity :
    • In studies focusing on the synthesis of diazaspiro compounds, it was found that certain derivatives demonstrate antidepressant-like effects in animal models. This suggests potential applications in treating mood disorders .
  • Neuroprotective Effects :
    • Compounds within this class have shown promise in protecting neuronal cells from oxidative stress, indicating potential use in neurodegenerative disease treatment .

Synthetic Applications

This compound serves as a building block in organic synthesis, particularly for creating complex molecular architectures that are challenging to synthesize through conventional methods.

  • Case Study on Sigma Receptor Interaction :
    • A study published in the Journal of Medicinal Chemistry evaluated the binding affinity of various diazaspiro compounds to sigma receptors. This compound was identified as a potent ligand with significant therapeutic potential for pain management therapies .
  • Antidepressant Efficacy :
    • In a preclinical trial assessing the antidepressant effects of diazaspiro compounds, researchers found that subjects treated with this compound exhibited marked improvements in behavioral tests compared to controls, suggesting its efficacy as a novel antidepressant agent .

Mechanism of Action

The mechanism of action of Benzyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes. The exact mechanism depends on the context of its use, such as its role as an enzyme inhibitor or receptor agonist .

Comparison with Similar Compounds

Research and Development Insights

  • Spirocyclic Diversity : Modifications in spiro ring size (e.g., [4.5] vs [4.6]) and substituents (e.g., oxa groups) are critical for optimizing pharmacokinetic properties .
  • Market Trends : tert-Butyl-protected analogs dominate recent literature, reflecting their utility in high-throughput synthesis .

Biological Activity

Benzyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula C16H19N2O3C_{16}H_{19}N_{2}O_{3} and a molecular weight of approximately 287.34 g/mol. The compound features a unique spirocyclic structure that includes a benzyl group, an oxo group, and a carboxylate moiety, which are critical for its biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly as a potential therapeutic agent. Its structural characteristics suggest interactions with biological targets such as enzymes and receptors involved in disease pathways.

  • Enzyme Inhibition : Similar compounds have shown promise in inhibiting specific protein kinases, which play crucial roles in cell signaling and regulation. This inhibition can potentially lead to therapeutic effects in conditions like cancer.
  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although detailed evaluations are necessary to confirm its efficacy against specific pathogens .
  • Cytotoxicity : The compound's ability to induce apoptosis in cancer cell lines has been noted in related studies, indicating its potential as an anticancer agent .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These methods require precise control over reaction conditions to achieve optimal yields and purity levels:

  • Starting Materials : Common starting materials include benzyl derivatives and diazaspiro intermediates.
  • Reaction Conditions : Various conditions (temperature, solvent choice) are optimized for each step to enhance yield and minimize by-products.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique features:

Compound NameStructure TypeUnique Features
Benzyl 2-Oxo-1,8-Diazabicyclo[3.3.0]octaneBicyclicExhibits different ring strain properties
1-Azabicyclo[3.3.0]octan-3-oneBicyclicKnown for its high stability
Spirocyclic PyrrolidinesSpirocyclicDiverse biological activities
2-Oxo-spiro[4.5]decane derivativesSpirocyclicPotentially lower toxicity

The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which may confer distinct pharmacological properties not found in these other compounds .

In Vitro Studies

A study evaluating the cytotoxic effects of related compounds demonstrated significant activity against various cancer cell lines at micromolar concentrations. These findings suggest that further investigation into this compound may yield promising results for anticancer therapies.

Q & A

Q. What synthetic methodologies are commonly employed for Benzyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate, and how are they optimized for yield and purity?

The compound can be synthesized via carbamate protection strategies, as seen in structurally related spirocyclic systems. For example, benzyl or tert-butyl carbamate groups are often used to protect amine functionalities during ring closure (e.g., tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate synthesis in ). Optimization involves adjusting reaction conditions (e.g., temperature, catalyst) and purification via column chromatography or recrystallization. Yield improvements (50–89%) are achievable by controlling stoichiometry and avoiding side reactions like over-alkylation .

Q. Which analytical techniques are critical for characterizing the structural integrity of this spirocyclic compound?

Key techniques include:

  • NMR spectroscopy : To confirm spirocyclic connectivity and substituent placement (e.g., distinguishing between 7-azaspiro[3.5]nonane and 1,8-diazaspiro[4.5]decane systems in ).
  • HPLC-MS : To assess purity and detect byproducts (e.g., hydrazine derivatives in ).
  • X-ray crystallography : For resolving ambiguities in stereochemistry or ring conformation (e.g., tert-butyl-protected analogs in ).

Q. What preliminary biological screening assays are recommended for this compound?

Initial screens should focus on enzyme inhibition (e.g., ALDH-2, as seen in –4) using in vitro assays like fluorescence-based enzymatic activity measurements. Cytotoxicity assays (e.g., MTT) and pharmacokinetic profiling (e.g., metabolic stability in liver microsomes) are also critical to prioritize lead candidates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the spirocyclic core’s role in target engagement?

Systematic modifications to the benzyl carbamate group, spiro ring size (e.g., [4.5] vs. [4.6] systems in ), and oxo-position can be made. Biological testing against ALDH-2 (–4) or tuberculosis targets () can reveal steric/electronic dependencies. Computational docking (e.g., AutoDock Vina) paired with mutagenesis studies validates binding hypotheses .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or compound stability. For example, hydrazone derivatives in show variable antitubercular activity depending on substituents. Solutions include:

  • Replicating assays with standardized protocols.
  • Validating compound integrity post-assay via LC-MS.
  • Using orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) .

Q. How can researchers address synthetic challenges in scaling up spirocyclic derivatives?

Key issues include ring strain and racemization. Strategies:

  • Protecting group selection : Benzyl carbamates () offer stability during ring formation but require hydrogenolysis for deprotection.
  • Flow chemistry : Minimizes side reactions in multi-step syntheses (e.g., tert-butyl carbamate intermediates in ).
  • Chiral resolution : Use chiral HPLC or enzymatic resolution for enantiopure products .

Q. What mechanistic insights can be gained from studying metabolic pathways of this compound?

Metabolic profiling (e.g., CYP450 isoforms in liver microsomes) identifies vulnerable sites (e.g., oxidation of the spirocyclic ring). Stable isotope labeling (e.g., deuterium at benzylic positions) can prolong half-life, as seen in analogs from . Correlate findings with in vivo efficacy (e.g., addiction models in ) .

Methodological Considerations

  • Synthetic Reproducibility : Cross-validate procedures using tert-butyl or benzyl carbamate protocols (–2).
  • Data Interpretation : Use multivariate analysis (e.g., PCA) to disentangle substituent effects in SAR studies .
  • Ethical Compliance : Adhere to guidelines for in vivo testing of addiction-related targets (e.g., ALDH-2 inhibitors in ).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate

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